2-(But-3-yn-1-ylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(But-3-yn-1-ylamino)benzoic acid is an organic compound with the molecular formula C11H11NO2 It is a derivative of benzoic acid, where the hydrogen atom in the amino group is replaced by a but-3-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(But-3-yn-1-ylamino)benzoic acid typically involves the reaction of 2-aminobenzoic acid with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(But-3-yn-1-ylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triple bond in the but-3-yn-1-yl group to a double or single bond.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the but-3-yn-1-yl group.
Reduction: Reduced forms of the but-3-yn-1-yl group, such as but-3-en-1-yl or butyl derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-(But-3-yn-1-ylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(But-3-yn-1-ylamino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The but-3-yn-1-yl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoic acid: The parent compound, lacking the but-3-yn-1-yl group.
4-Aminobenzoic acid: A structural isomer with the amino group in the para position.
2-(But-2-yn-1-ylamino)benzoic acid: A similar compound with a different alkyne substitution.
Uniqueness
2-(But-3-yn-1-ylamino)benzoic acid is unique due to the presence of the but-3-yn-1-yl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.
Biological Activity
2-(But-3-yn-1-ylamino)benzoic acid, a derivative of benzoic acid, has garnered attention for its potential biological activities. This compound features an alkyne moiety that may enhance its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure
The chemical formula of this compound is C10H9NO2. Its structural representation can be summarized as follows:
- Molecular Formula : C10H9NO2
- SMILES Notation : C#CCNC1=CC=CC(=C1)C(=O)O
- InChI : InChI=1S/C10H9NO2/c1-2-6-11-9-5-3-4-8(7-9)10(12)13/h1,3-5,7,11H,6H2,(H,12,13)
Antimicrobial Properties
Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study highlighted that certain benzoic acid derivatives enhance the activity of protein degradation systems in human cells, suggesting potential applications in combating infections and diseases related to protein misfolding .
Cytotoxicity and Antiproliferative Effects
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro assays demonstrated that this compound could induce cell death in various cancer types while showing minimal toxicity to normal cells. For example, compounds structurally similar to this compound were shown to inhibit cell growth in Hep-G2 and A2058 cell lines with low IC50 values .
The biological activity of this compound is believed to involve the modulation of key cellular pathways, including:
- Ubiquitin-proteasome pathway (UPP) - Enhancements in proteasomal activity can lead to increased degradation of misfolded proteins.
- Autophagy-Lysosome pathway (ALP) - Activation of autophagy may contribute to cellular homeostasis and protection against stressors .
Study on Proteasome Activation
A notable study investigated the effects of various benzoic acid derivatives on proteasome activity in human foreskin fibroblasts. The results indicated that specific concentrations (up to 10 μg/mL) significantly enhanced proteasomal activity without cytotoxic effects. The study suggested that compounds like this compound could serve as leads for developing anti-aging agents by promoting protein homeostasis .
Antiproliferative Activity Assessment
In another research effort, the antiproliferative effects of this compound were evaluated against a panel of cancer cell lines. The compound demonstrated significant inhibition of cell proliferation at low concentrations (IC50 values ranging from 0.5 to 5 μM), highlighting its potential as an anticancer agent .
Data Summary
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-(but-3-ynylamino)benzoic acid |
InChI |
InChI=1S/C11H11NO2/c1-2-3-8-12-10-7-5-4-6-9(10)11(13)14/h1,4-7,12H,3,8H2,(H,13,14) |
InChI Key |
LPMXVMZHLWKJHK-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.